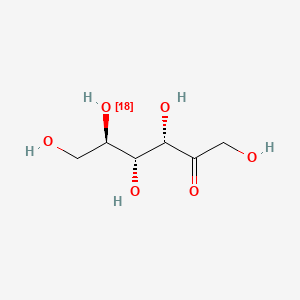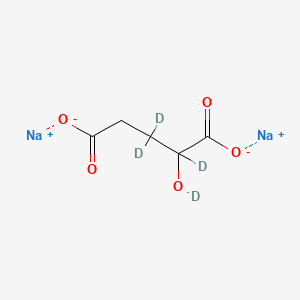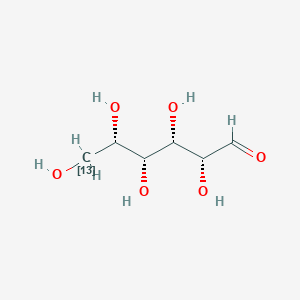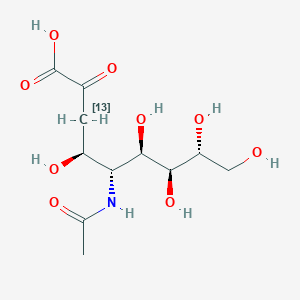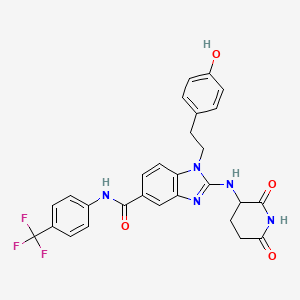
Egfr-IN-81
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Egfr-IN-81 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for this compound are designed to ensure high yield and purity, often involving multiple steps of synthesis, purification, and quality control .
Análisis De Reacciones Químicas
Egfr-IN-81 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Egfr-IN-81 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR. In biology and medicine, this compound is utilized in cancer research to investigate its effects on cancer cell lines and its potential as a therapeutic agent. In the industry, it is used in the development of new drugs and therapies targeting EGFR .
Mecanismo De Acción
The mechanism of action of Egfr-IN-81 involves the inhibition of the epidermal growth factor receptor tyrosine kinase. This inhibition occurs by binding to the adenosine triphosphate-binding site of the enzyme, preventing its activation and subsequent signaling pathways. The molecular targets and pathways involved include the EGFR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival .
Comparación Con Compuestos Similares
Egfr-IN-81 can be compared with other similar compounds, such as gefitinib, erlotinib, afatinib, and osimertinib. These compounds also target the epidermal growth factor receptor but may differ in their potency, selectivity, and clinical applications. This compound is unique in its ability to inhibit both the wild-type EGFR and the L858R/T790M mutation with high potency .
Conclusion
This compound is a potent and selective inhibitor of the epidermal growth factor receptor, with significant applications in scientific research and potential therapeutic uses. Its unique properties and mechanism of action make it a valuable compound for studying EGFR inhibition and developing new cancer therapies.
Propiedades
Fórmula molecular |
C28H24F3N5O4 |
|---|---|
Peso molecular |
551.5 g/mol |
Nombre IUPAC |
2-[(2,6-dioxopiperidin-3-yl)amino]-1-[2-(4-hydroxyphenyl)ethyl]-N-[4-(trifluoromethyl)phenyl]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C28H24F3N5O4/c29-28(30,31)18-4-6-19(7-5-18)32-25(39)17-3-11-23-22(15-17)34-27(33-21-10-12-24(38)35-26(21)40)36(23)14-13-16-1-8-20(37)9-2-16/h1-9,11,15,21,37H,10,12-14H2,(H,32,39)(H,33,34)(H,35,38,40) |
Clave InChI |
WTZZJDHKIGPDFO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1NC2=NC3=C(N2CCC4=CC=C(C=C4)O)C=CC(=C3)C(=O)NC5=CC=C(C=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




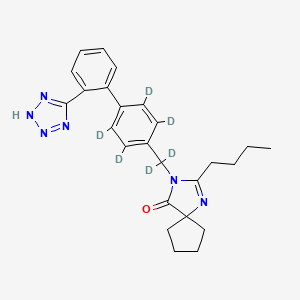
pyrimidine-2,4-dione](/img/structure/B12392482.png)
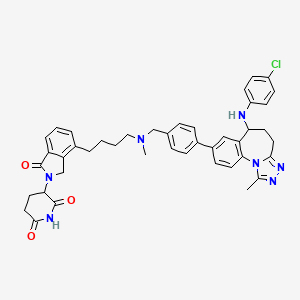
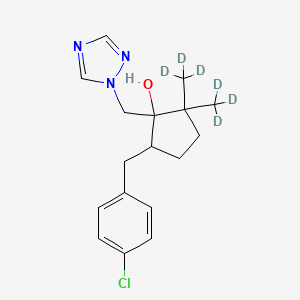

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)

